molecular formula C17H21N3O3 B14947352 3,4-Di(morpholin-4-yl)quinolin-2-ol

3,4-Di(morpholin-4-yl)quinolin-2-ol

Cat. No.: B14947352
M. Wt: 315.37 g/mol
InChI Key: LFJDLXCHEKAAJF-UHFFFAOYSA-N
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Description

3,4-DIMORPHOLINO-2(1H)-QUINOLINONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of morpholine rings attached to a quinolinone core, which imparts distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinolinone core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. Common reagents used in these reactions include morpholine, quinoline derivatives, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMORPHOLINO-2(1H)-QUINOLINONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinolinone compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, each with unique chemical and biological properties.

Scientific Research Applications

3,4-DIMORPHOLINO-2(1H)-QUINOLINONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIMORPHOLINO-2(1H)-QUINOLINONE: shares similarities with other quinolinone derivatives and morpholine-containing compounds.

    Quinolinone Derivatives: Compounds with a quinolinone core, such as 2-quinolinone and 4-quinolinone.

    Morpholine-Containing Compounds: Compounds with morpholine rings, such as morpholine and N-substituted morpholines.

Uniqueness

The uniqueness of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE lies in its dual presence of morpholine rings and a quinolinone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

3,4-dimorpholin-4-yl-1H-quinolin-2-one

InChI

InChI=1S/C17H21N3O3/c21-17-16(20-7-11-23-12-8-20)15(19-5-9-22-10-6-19)13-3-1-2-4-14(13)18-17/h1-4H,5-12H2,(H,18,21)

InChI Key

LFJDLXCHEKAAJF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=O)NC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

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